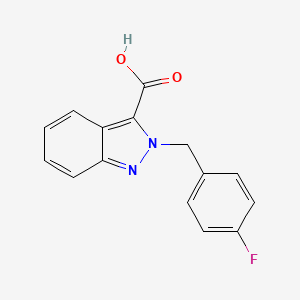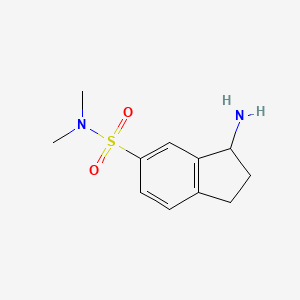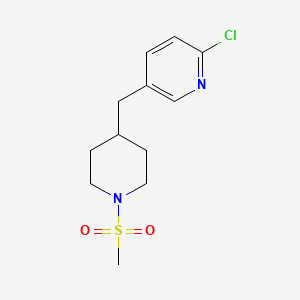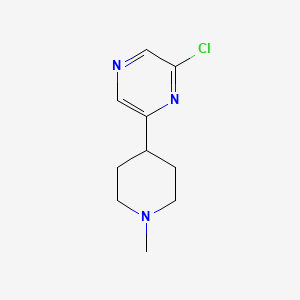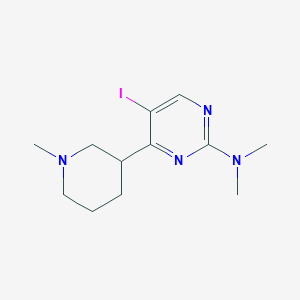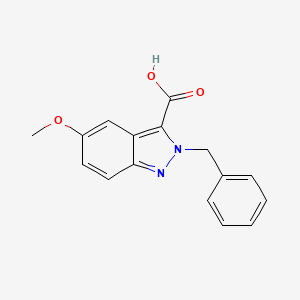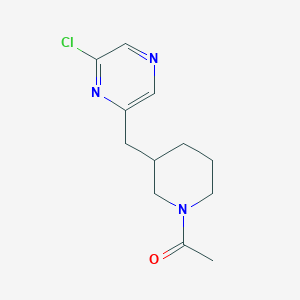
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It is used in scientific research, particularly in the field of pharmacology.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a pyrazine ring via a methylene bridge . The pyrazine ring carries a chlorine atom .Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antibacterial Activity
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone derivatives have been studied in the context of microwave-assisted synthesis, leading to compounds with potential antibacterial activity. For instance, a study by Merugu et al. (2010) demonstrated the synthesis of piperidine-containing compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Spectroscopic Characterization
Another significant application is in the synthesis and spectroscopic characterization of related compounds. Govindhan et al. (2017) synthesized a compound using a similar structure and evaluated its cytotoxicity, providing insights into its potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Synthesis of Novel Heterocyclic Compounds
The chemical structure of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is also utilized in the synthesis of novel heterocyclic compounds with various potential applications. Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) synthesized compounds containing tetrazoles and piperidine nuclei, which exhibited antimicrobial activity, suggesting their potential as new lead molecules (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Molecular Interaction Studies
In molecular interaction studies, compounds structurally related to 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone have been used to understand receptor-ligand interactions. Shim et al. (2002) studied the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, providing valuable insights into receptor binding mechanisms (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of Selective Agonists
The compound's structure has been employed in the synthesis of selective agonists. Ashwood et al. (1995) described the synthesis of a functionally selective muscarinic agonist using a derivative of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, highlighting its relevance in medicinal chemistry (Ashwood, Gibson, Houghton, Humphrey, Roberts, & Wright, 1995).
Antimicrobial and Anticancer Activities
Research has also explored the antimicrobial and anticancer activities of derivatives of this compound. For instance, Bhat et al. (2016) synthesized chalcone derivatives via a Claisen–Schmidt reaction approach, showing potential as anti-microbial, anti-oxidant, and anti-cancer agents (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).
Propriétés
IUPAC Name |
1-[3-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-3-10(8-16)5-11-6-14-7-12(13)15-11/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNWTSNAYXAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)
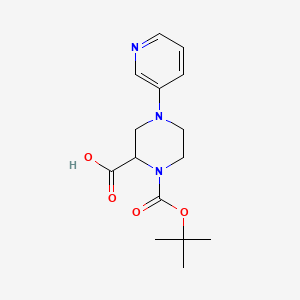
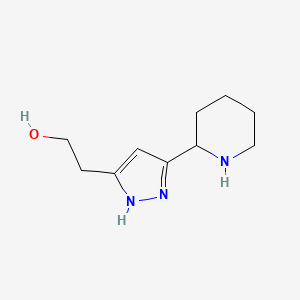
![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
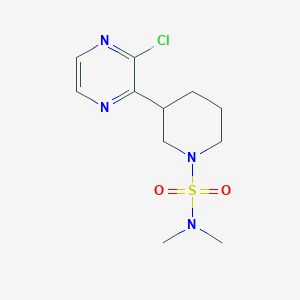
![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)
